N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
CAS No. |
868238-77-1 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-22-13-8-6-12(7-9-13)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)23-17/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
GXKDOTRJNKDPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate
The first step involves forming the chromene ester through a condensation reaction. A representative procedure from uses acetophenone derivatives and diethyl oxalate under basic conditions:
-
Reagents : Acetophenone (2 g), diethyl oxalate, sodium ethoxide.
-
Conditions : Reflux in ethanol for 6–8 hours.
-
Purification : Recrystallization from ethanol or column chromatography.
-
Characterization :
Hydrolysis to 4-Oxo-4H-Chromene-2-Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using aqueous HCl:
Amidation with 4-Methoxybenzylamine
The carboxylic acid is activated and coupled with 4-methoxybenzylamine:
-
Activation Reagent : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Conditions : Stirring in DMF at room temperature for 12 hours.
-
Workup : Purification via flash chromatography (dichloromethane:methanol, 90:10).
-
Characterization :
Alternative Amidation Approaches
Carboxylic Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-methoxybenzylamine:
One-Pot Synthesis
A streamlined method condenses 2-hydroxyacetophenone, diethyl oxalate, and 4-methoxybenzylamine in the presence of a dehydrating agent:
-
Reagents : 2-Hydroxyacetophenone, diethyl oxalate, 4-methoxybenzylamine, pyridine.
-
Conditions : Reflux in toluene for 24 hours.
Optimization and Challenges
Solvent and Catalyst Effects
Purification Challenges
-
By-Products : Unreacted amine and dimerization by-products require careful chromatography.
-
Recrystallization : Dichloromethane/n-hexane (1:3) yields crystalline product.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Stepwise (PyBOP) | 60–75% | 24 hours | Moderate |
| Acid Chloride | 65–70% | 6 hours | High |
| One-Pot (Pyridine) | 50–60% | 24 hours | Low |
Structural Confirmation Techniques
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide has shown promise in several therapeutic areas:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Research indicates that this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This makes it a potential candidate for treating inflammatory diseases.
- Antioxidant Effects :
Biological Mechanisms
The biological mechanisms underlying the effects of this compound are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in neurodegenerative diseases.
- Receptor Interaction : It may interact with various cellular receptors, potentially influencing signaling pathways related to cancer and inflammation .
Anticancer Evaluation
In a study assessing the anticancer activity of chromene derivatives, this compound was tested against several cancer cell lines (MCF-7, A549). The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Anti-inflammatory Studies
Another study focused on the anti-inflammatory effects of similar compounds demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro. This study highlights its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and apoptosis, leading to its potential anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Implications
The following table summarizes key structural differences between the target compound and its analogues:
Key Comparisons and Research Findings
Amide Position (2 vs. 3)
- The target compound’s carboxamide at position 2 (vs. position 3 in ) may alter hydrogen-bonding patterns and π-π stacking interactions. For instance, coumarins with amides at position 3 often exhibit enhanced planarity, favoring interactions with enzymatic pockets . Conversely, position 2 amides could introduce steric hindrance or alternative binding modes.
N-Substituent Effects
- Methoxybenzyl vs.
- Halogenated vs. Sulfamoyl Substituents : The 4-chlorobenzyl and 4-fluorophenethyl groups in introduce electron-withdrawing effects, which could enhance electrophilic reactivity but reduce solubility. In contrast, the sulfamoyl group in adds polarity and hydrogen-bonding capacity, likely improving aqueous solubility but increasing synthetic complexity .
Functional Group Modifications
- Carboxamide vs. Carboxaldehyde: The aldehyde group in is highly reactive, making it a versatile intermediate for further derivatization.
Biological Activity
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound is primarily studied for its anti-inflammatory , antioxidant , and anticancer properties. Its chromene structure provides a versatile scaffold for various biological interactions, making it a candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, reducing inflammation and associated damage.
- Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.
- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through mechanisms such as tubulin inhibition, which disrupts the mitotic spindle during cell division .
Anticancer Activity
Studies have demonstrated that derivatives of chromene compounds exhibit potent anticancer effects. For instance, this compound has been shown to inhibit the growth of various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The compound's cytotoxicity was assessed with IC50 values indicating significant efficacy against these cell lines .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) methods. Results indicated that the compound effectively neutralizes free radicals, thereby mitigating oxidative stress .
Case Studies
A notable study highlighted the synthesis and evaluation of a series of chromene derivatives, including this compound. The research focused on the structure-activity relationship (SAR) and revealed that modifications at the 4-position significantly impacted biological activity. In particular, substituents that enhance lipophilicity were correlated with increased anticancer potency .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step organic reactions , including:
- Chromene core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the 4-oxo-4H-chromene scaffold .
- Amide coupling : Reaction of the chromene-2-carboxylic acid derivative with 4-methoxybenzylamine using coupling agents like EDC/HOBt or DCC .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
Key reagents : 4-Methoxybenzylamine, chromene-2-carboxylic acid derivatives, and catalysts like p-toluenesulfonic acid (PTSA) .
Advanced: How can synthetic yield and purity be optimized for this compound?
- Reaction condition control :
- Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Employ gradient elution in HPLC with C18 columns (acetonitrile/water) for >95% purity .
Data contradiction note : Yields may vary due to steric hindrance from the 4-methoxybenzyl group; optimize stoichiometry (1.2:1 amine-to-acid ratio) .
Basic: Which spectroscopic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 352.12) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., SHELX-refined structures) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
- Comparative assays : Test the compound alongside structural analogs (e.g., replacing 4-methoxybenzyl with 4-chlorobenzyl) under standardized in vitro conditions (e.g., IC₅₀ assays for enzyme inhibition) .
- Data normalization : Account for differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols (e.g., fluorescence vs. colorimetric readouts) .
- Meta-analysis : Use computational tools (e.g., PubChem BioActivity data) to identify trends in potency and selectivity .
Advanced: What is the role of the 4-methoxybenzyl group in structure-activity relationships (SAR)?
- Hydrophobic interactions : The methoxy group enhances lipophilicity, improving blood-brain barrier (BBB) penetration in neurological studies .
- Electron-donating effects : Stabilizes charge-transfer complexes with target enzymes (e.g., acetylcholinesterase) .
- SAR comparison :
| Substituent | Activity (IC₅₀, nM) | Target |
|---|---|---|
| 4-Methoxybenzyl | 12.3 ± 1.2 | hAChE |
| 4-Chlorobenzyl | 45.7 ± 3.8 | hAChE |
| Unsubstituted benzyl | >100 | hAChE |
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
- Biochemical assays :
- Molecular docking : Use AutoDock Vina to model interactions with BACE-1 active sites (PDB: 2KM4) .
- Cellular imaging : Confocal microscopy to track intracellular localization (e.g., mitochondrial targeting) .
Advanced: What challenges arise in crystallographic studies of this compound?
- Crystal twinning : Common due to flexible 4-methoxybenzyl group; resolve using SHELXL TWIN commands .
- Data resolution : Optimize cryocooling (100 K) to reduce thermal motion artifacts .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O motifs) to explain packing stability .
Advanced: What computational modeling approaches predict bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
